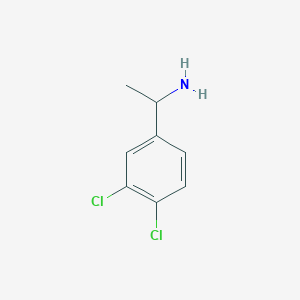

1-(3,4-Dichlorophenyl)ethanamine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds often involves multi-step procedures that may include the use of dichloroacetophenone or dichlorophenyl as starting materials. For instance, the synthesis of enantiomerically pure diarylethanes is described as a 7-step procedure starting from a dichlorophenyl-containing ketone . Similarly, the synthesis of a compound with a 2,4-dichlorophenyl group was achieved using 2,4-dichloroacetophenone and an aldehyde in ethanol . These methods suggest that the synthesis of 1-(3

Wissenschaftliche Forschungsanwendungen

Crystallography and Chemical Behavior

The Schiff base ligand incorporating 1-(3,4-Dichlorophenyl)ethanamine was prepared and characterized, showcasing its crystal structure, spectroscopic, and redox behavior. This study highlights the reversible and irreversible processes observed in the ligand during electrochemical investigations, emphasizing its potential in crystallography and chemical studies (Çelik et al., 2011).

Antimicrobial and Antifungal Activities

Synthesis of chalcones possessing N-substituted ethanamine demonstrated significant antiamoebic activity against Entamoeba histolytica, with certain compounds showing better activity than the standard drug metronidazole. This suggests the potential of derivatives of 1-(3,4-Dichlorophenyl)ethanamine in developing antimicrobial and antifungal agents (Zaidi et al., 2015).

Organic Synthesis

The study on the synthesis of sertraline, an antidepressant, presents a new and simplified process for preparing N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine. This research offers insights into a cleaner, simpler, and more efficient alternative for the formation of sertraline imine, which is crucial for the synthesis of sertraline hydrochloride (Taber et al., 2004).

Environmental Chemistry

Research on the removal of 2,4-dichlorophenol from wastewater using immobilized horseradish peroxidase explores the environmental applications of 1-(3,4-Dichlorophenyl)ethanamine derivatives. This study showcases the effectiveness of enzyme-immobilized beads in removing toxic pollutants, demonstrating the compound's potential in environmental remediation efforts (Wang et al., 2015).

Biotransformation and Chiral Synthesis

The biotransformation using a new Acinetobacter sp. isolate for the highly enantioselective synthesis of a chiral intermediate of Miconazole highlights the role of 1-(3,4-Dichlorophenyl)ethanamine in biocatalysis. This research underscores the potential for using bacterial strains to achieve high stereoselectivity in the synthesis of chiral intermediates, contributing to the field of drug synthesis (Miao et al., 2019).

Safety And Hazards

The compound is classified as dangerous, with hazard statements H314 indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and ensuring adequate ventilation . In case of contact with skin or eyes, wash with plenty of soap and water .

Eigenschaften

IUPAC Name |

1-(3,4-dichlorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJUFOUVXOUYYRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390166 | |

| Record name | 1-(3,4-dichlorophenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Dichlorophenyl)ethanamine | |

CAS RN |

74877-07-9 | |

| Record name | 1-(3,4-dichlorophenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine](/img/structure/B1306498.png)

![[4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid](/img/structure/B1306507.png)